Ethoxy(ethyl carbonato-O')magnesium
Description
Properties
CAS No. |
66240-41-3 |
|---|---|
Molecular Formula |
C5H10MgO4 |
Molecular Weight |
158.44 g/mol |
IUPAC Name |
magnesium;ethanolate;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.C2H5O.Mg/c1-2-6-3(4)5;1-2-3;/h2H2,1H3,(H,4,5);2H2,1H3;/q;-1;+2/p-1 |
InChI Key |
NWXABJPNOZDLKI-UHFFFAOYSA-M |
Canonical SMILES |
CC[O-].CCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Contextualization Within Organomagnesium and Alkoxide Chemistry
Ethoxy(ethyl carbonato-O')magnesium, with the chemical formula C5H10MgO4, belongs to the class of organometallic compounds. ontosight.ai Specifically, it can be classified as a magnesium alkoxide derivative. Organomagnesium compounds are characterized by a direct carbon-magnesium bond, with the most famous examples being Grignard reagents (R-Mg-X). bethunecollege.ac.inwikipedia.org While this compound does not possess a direct Mg-C bond, its synthesis and reactivity are intrinsically linked to the principles of organomagnesium chemistry. researchgate.net
The structure of this compound features a central magnesium atom coordinated to an ethoxy group (-OCH2CH3) and an ethyl carbonate group (CH3CH2OCOO-). ontosight.ai The notation "carbonato-O'" signifies that the ethyl carbonate ligand binds to the magnesium atom through one of its oxygen atoms. ontosight.ai This coordination imparts specific electronic and steric properties to the magnesium center, influencing its reactivity.
Magnesium alkoxides, in general, are the conjugate bases of alcohols and are formed by the reaction of an alcohol with magnesium metal. vedantu.com They are utilized in a variety of organic synthesis reactions. google.com this compound is of particular interest because the presence of the ethyl carbonate ligand modulates the basicity and nucleophilicity of the ethoxide group, making it a more nuanced reagent compared to simple magnesium alkoxides like magnesium ethoxide. famico.ukprepchem.com
General Overview of Its Role in Homogeneous and Heterogeneous Catalysis
The unique structural and electronic properties of Ethoxy(ethyl carbonato-O')magnesium make it a promising candidate for applications in both homogeneous and heterogeneous catalysis. ontosight.ai Organomagnesium compounds have been investigated as catalysts for various organic transformations, including polymerization and the synthesis of fine chemicals. ontosight.aiwikipedia.org
In the realm of catalysis, magnesium-based compounds are often favored due to the low cost and low toxicity of magnesium. wikipedia.orgrsc.orgbritannica.com The reactivity of this compound can be harnessed to catalyze reactions such as:
Polymerization: Magnesium alkoxides have demonstrated catalytic activity in the ring-opening polymerization of lactides and other cyclic esters to produce biodegradable polymers. nih.govrsc.org The specific structure of this compound could offer advantages in controlling the polymerization process and the properties of the resulting polymer.
Organic Synthesis: As a source of a moderately basic ethoxide, this compound can be employed in base-catalyzed reactions, such as condensations and eliminations, where a fine-tuning of the base strength is required to avoid side reactions.
The compound's solubility characteristics are also noteworthy. While magnesium ethoxide is sparingly soluble in ethanol, the introduction of carbon dioxide to form this compound significantly enhances its solubility. prepchem.com This improved solubility is a crucial factor for its application in homogeneous catalysis, where the catalyst must be dissolved in the reaction medium.
Evolution of Research Perspectives on Magnesium Based Precursors
Historically, the focus of organomagnesium chemistry has been dominated by Grignard reagents, discovered by Victor Grignard in 1900. bethunecollege.ac.inwikipedia.org These reagents are powerful nucleophiles and have been instrumental in the formation of carbon-carbon bonds. However, their high reactivity can also be a limitation, leading to a lack of selectivity in certain transformations.
In recent decades, research has increasingly shifted towards the development of more sophisticated magnesium-based precursors with tailored reactivity. This has led to a greater appreciation for magnesium alkoxides and other modified organomagnesium compounds. wikipedia.org The evolution in this field has been driven by the desire for catalysts and reagents that are not only efficient but also selective and environmentally benign.
The study of compounds like Ethoxy(ethyl carbonato-O')magnesium reflects this trend. Researchers are moving beyond the classical Grignard-type reagents to explore the rich and varied chemistry of magnesium complexes with oxygen-based ligands. These compounds offer a more nuanced reactivity profile, allowing for greater control over chemical transformations. nih.gov The use of transition metal catalysts in conjunction with organomagnesium compounds has also expanded the scope of their applications. researchgate.netgoogle.com
Interdisciplinary Relevance in Advanced Materials Science and Synthetic Chemistry
The significance of Ethoxy(ethyl carbonato-O')magnesium extends beyond traditional synthetic chemistry into the realm of advanced materials science. ontosight.ai The compound's potential as a precursor for the synthesis of novel materials is an area of active investigation.
In materials science, magnesium-containing materials are valued for their lightweight properties and are used in alloys. rsc.orgyoutube.com The controlled decomposition of organomagnesium precursors like this compound can be a route to producing magnesium oxide (MgO) nanoparticles or thin films. Magnesium oxide has applications in catalysis, refractory materials, and as an additive in plastics. britannica.com
The ability to tune the properties of the final material by carefully designing the molecular precursor is a key principle in modern materials chemistry. The organic ligands in this compound can influence the morphology and properties of the resulting inorganic material.
In synthetic chemistry, the compound's utility lies in its ability to act as a soluble and mild base. This makes it a valuable tool in the synthesis of complex organic molecules where sensitive functional groups must be preserved. ontosight.ai
An in-depth analysis of advanced synthetic methodologies has led to significant progress in the preparation of this compound and its precursors. These developments are crucial for various applications where high purity and specific morphological characteristics are required. This article explores the core strategies and novel routes for the synthesis of this important magnesium compound.
Applications in Advanced Chemical Synthesis and Polymerization Catalysis
Role as a Pre-catalyst Component in Olefin Polymerization
Ethoxy(ethyl carbonato-O')magnesium is a crucial precursor in the synthesis of Ziegler-Natta catalysts, which are widely used for the polymerization of olefins like ethylene and propylene. These catalysts are known for their ability to produce polymers with controlled stereochemistry and high linearity.
Activation Processes and Co-catalyst Interactions
The activation of this compound-based pre-catalysts is a critical step in forming the active catalytic species for olefin polymerization. This process typically involves interaction with organoaluminum compounds, which act as co-catalysts.
When this compound is treated with a titanium compound, such as titanium tetrachloride (TiCl4), and an organoaluminum compound, like triethylaluminium (TEAL), a complex series of reactions occurs. The organoaluminum compound plays a dual role: it alkylates the titanium center and reduces it to a lower oxidation state, which is essential for catalytic activity. The interaction between the magnesium support and the titanium species, facilitated by the co-catalyst, leads to the formation of highly active sites for olefin polymerization.
The specific nature of the organoaluminum co-catalyst can significantly influence the catalyst's performance. For instance, the use of different alkylaluminum compounds can affect the catalyst's activity, the molecular weight of the resulting polymer, and its stereochemical structure. The molar ratio of the co-catalyst to the titanium component is a key parameter that is carefully controlled to optimize the polymerization process.
Influence on Polymerization Kinetics and Regioselectivity
The presence of the this compound support has a profound impact on the kinetics of olefin polymerization. The magnesium compound provides a high surface area for the dispersion of the active titanium species, which increases the number of active sites available for polymerization. This, in turn, leads to a higher catalytic activity and polymerization rate.
Furthermore, the support influences the regioselectivity of the polymerization, particularly in the case of propylene. The stereochemistry of the resulting polypropylene (isotactic, syndiotactic, or atactic) is largely determined by the nature of the catalyst's active sites. The magnesium support, in conjunction with internal and external electron donors, helps to create sterically hindered environments around the titanium centers, favoring the formation of highly stereoregular polymers, such as isotactic polypropylene.
| Parameter | Influence of this compound Support |
| Catalyst Activity | Increases due to high surface area and dispersion of active sites. |
| Polymerization Rate | Enhanced as a result of increased catalyst activity. |
| Polymer Molecular Weight | Can be influenced by the interaction between the support and active sites. |
| Regioselectivity (Propylene) | Promotes the formation of stereoregular polymers (e.g., isotactic polypropylene). |
Development of Supported Catalytic Systems
The development of supported Ziegler-Natta catalysts using magnesium compounds like this compound has been a major advancement in olefin polymerization technology. These supported systems offer several advantages over their unsupported counterparts, including higher activity and better control over polymer morphology.
The preparation of these supported catalysts often involves reacting this compound with titanium tetrachloride, sometimes in the presence of an electron donor. The resulting solid catalyst component is then used in conjunction with an organoaluminum co-catalyst for polymerization. The morphology of the magnesium support can influence the morphology of the final polymer particles, which is an important consideration for industrial processes. Research in this area continues to focus on optimizing the composition and structure of these supported catalysts to further enhance their performance.
Catalytic Activity in Ring-Opening Polymerization Processes
Magnesium-based catalysts, including derivatives of this compound, have shown promise in catalyzing ring-opening polymerization (ROP) of cyclic esters and epoxides. ROP is a versatile method for producing biodegradable and biocompatible polymers such as polyesters and polycarbonates. nih.govrsc.org
In these reactions, the magnesium center acts as a Lewis acid, coordinating to and activating the monomer, thereby facilitating the nucleophilic attack by the initiator or the growing polymer chain. The ethoxy and ethyl carbonate ligands can influence the catalyst's solubility, stability, and steric environment, which in turn affects its activity and the properties of the resulting polymer. The development of environmentally benign metal catalysts, including those based on magnesium, is an area of active research for sustainable polymer synthesis.
Utilization as a Reagent in Specific Organic Transformations
While primarily known for its role in catalysis, this compound and related organomagnesium compounds, such as Grignard reagents, are valuable in various organic transformations. libretexts.orgwikipedia.orgebsco.com These reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com
For instance, they can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols and carboxylic acids, respectively. acechemistry.co.uk The reactivity of these magnesium compounds is highly dependent on the solvent and reaction conditions. While the specific use of this compound as a direct reagent in these transformations is less documented than its catalytic applications, its underlying chemical principles are shared with other organomagnesium compounds.
Strategies for Heterogenization and Catalyst Immobilization
To enhance the practical utility of homogeneous catalysts, including those derived from this compound, strategies for their heterogenization and immobilization are often employed. Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, allowing for easier product purification and catalyst recycling.
Various materials can be used as supports, including inorganic oxides like silica and alumina, as well as polymers. The choice of support and the method of immobilization can significantly impact the catalyst's activity, selectivity, and stability. For magnesium-based catalysts, the support can also play a role in modifying the electronic and steric properties of the active sites. Research in this area aims to develop robust and efficient heterogeneous catalytic systems for a range of chemical transformations.
Theoretical and Computational Chemistry Studies of Ethoxy Ethyl Carbonato O Magnesium
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, bond energies, and the nature of chemical bonds. For Ethoxy(ethyl carbonato-O')magnesium, DFT calculations would be crucial in understanding the coordination environment of the magnesium center and the electronic interplay between the ethoxy and ethyl carbonate ligands.
DFT studies on related magnesium complexes, such as those involved in catalytic cycles, reveal that the magnesium ion typically exhibits a strong preference for coordination with oxygen-donor ligands. In a hypothetical DFT analysis of this compound, the magnesium center would likely be tetra- or hexa-coordinate, depending on the solvent environment and the potential for aggregation. The bonding would be predominantly ionic in character, a common feature of magnesium compounds.
The coordination of the ethyl carbonate ligand is of particular interest. DFT calculations would likely show that the carbonyl oxygen of the ethyl carbonate moiety forms a dative bond with the magnesium center. This interaction is crucial for the stability of the complex and plays a significant role in its reactivity. The Mg-O bond lengths and angles, as determined by DFT, would provide precise structural parameters. Furthermore, analysis of the molecular orbitals would illustrate the charge distribution within the molecule, highlighting the electrophilic nature of the magnesium center and the nucleophilic character of the oxygen atoms.
A DFT-computed energy profile for a related asymmetric allylation reaction catalyzed by a dual iridium/magnesium system highlights the capability of these methods to elucidate complex coordination structures. In this study, the magnesium complex was shown to form an octahedral structure with the nucleophile, with the O,N-coordinating mode being thermodynamically favored over an O,S-coordinating model by 9.8 kcal/mol acs.org. This underscores the predictive power of DFT in determining the precise nature of bonding and coordination in magnesium complexes.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Predicted Value |
| Mg-O (ethoxy) bond length | ~1.9 - 2.1 Å |
| Mg-O (carbonate) bond length | ~2.0 - 2.2 Å |
| O-Mg-O bond angle | Highly dependent on coordination number |
| Coordination number of Mg | 4 or 6 (in monomeric form) |
Note: These are predicted values based on typical bond lengths in related magnesium compounds and would require specific DFT calculations for confirmation.
Molecular Dynamics Simulations for Solution Behavior and Aggregation Phenomena
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They are particularly useful for understanding the behavior of compounds in solution, including solvation, diffusion, and aggregation. For this compound, MD simulations could provide critical insights into its behavior in various organic solvents.
In solution, magnesium compounds, particularly alkoxides, are known to form aggregates. MD simulations could predict the propensity of this compound to form dimers, trimers, or larger oligomers. This aggregation is driven by the desire of the magnesium centers to achieve a higher coordination number. The simulations would reveal the structure of these aggregates and the dynamic equilibrium between different aggregated states.
The solvation of the complex is another key aspect that can be studied using MD. Simulations would show how solvent molecules arrange themselves around the magnesium complex, forming distinct solvation shells. The nature of the solvent would significantly influence the structure and stability of the solvated species. For instance, in a polar aprotic solvent like tetrahydrofuran (THF), the solvent molecules would likely coordinate directly with the magnesium center, potentially influencing the aggregation state.
A study combining MD simulations and X-ray diffraction has been used to investigate the liquid structure of organic carbonates like ethylene carbonate and dimethyl carbonate researchgate.net. Such approaches could be extended to solutions of this compound to provide a detailed picture of the intermolecular interactions and local structure in the liquid phase. Furthermore, MD simulations have been employed to study the dehydration of magnesium ions in the presence of carbonate, revealing that the formation of a contact magnesium carbonate ion pair can decrease the energy barrier for water exchange curtin.edu.au. This highlights the ability of MD to probe the influence of counter-ions on the solvation dynamics around a magnesium center.
Elucidation of Reaction Mechanisms via Computational Pathway Analysis
Computational pathway analysis, often performed using DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the determination of reaction barriers, thereby elucidating the most likely reaction mechanisms. For this compound, this approach can be used to understand both its formation and its subsequent reactions.
The formation of this compound can be envisioned through several pathways, including the reaction of magnesium ethoxide with diethyl carbonate or the insertion of carbon dioxide into a magnesium ethoxide precursor. Computational studies on analogous CO2 insertion reactions into metal-alkoxide bonds have provided detailed mechanistic insights. These studies typically show a concerted mechanism where the CO2 molecule coordinates to the metal center, followed by the nucleophilic attack of the alkoxide oxygen on the carbon atom of CO2.
DFT calculations could be employed to map the reaction pathway for the formation of this compound. This would involve locating the transition state for the insertion of the carbonyl group of diethyl carbonate into the Mg-OEt bond of a magnesium ethoxide species. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.
In a related context, computational studies have been performed on the synthesis of diethyl carbonate from propylene carbonate and ethanol using Mg-La catalysts researchgate.net. While not a direct pathway analysis for the title compound, such studies provide a framework for understanding the thermodynamics and kinetics of transesterification reactions involving magnesium-based catalysts.
Table 2: Hypothetical Reaction Energies for the Formation of this compound
| Reaction Pathway | Reactants | Products | ΔG (kcal/mol) |
| Transesterification | Mg(OEt)₂ + (EtO)₂CO | 2 EtO(EtOCO₂)Mg | To be calculated |
| CO₂ Insertion | Mg(OEt)₂ + CO₂ | (EtO)Mg(O₂COEt) | To be calculated |
Note: The Gibbs free energy (ΔG) values would need to be determined through specific computational studies.
Prediction of Catalytic Performance and Establishment of Structure-Activity Relationships
Computational chemistry plays a crucial role in predicting the catalytic performance of new compounds and in establishing structure-activity relationships (SARs). By modeling the catalytic cycle and calculating the energy barriers of the key steps, it is possible to estimate the efficiency of a catalyst. For this compound, computational methods could be used to predict its potential as a catalyst in reactions such as transesterification or polymerization.
The catalytic activity of magnesium-based compounds is often linked to the Lewis acidity of the magnesium center and the lability of the ligands. DFT calculations can quantify the Lewis acidity of the magnesium in this compound and assess the bond dissociation energies of the ethoxy and ethyl carbonate ligands. These parameters can then be correlated with catalytic activity.
By systematically modifying the structure of the ligands in silico and calculating the corresponding changes in the catalytic reaction profile, it is possible to establish SARs. For example, the effect of using different alkoxide or carbonate ligands on the catalytic performance could be investigated. This approach can guide the rational design of more efficient magnesium-based catalysts.
Studies on magnesium-catalyzed reactions have demonstrated the importance of the ligand environment in determining catalytic activity and selectivity rsc.org. Computational modeling can help to rationalize these experimental observations and provide a predictive framework for catalyst design.
Development of Advanced Computational Models for Magnesium-Based Catalysis
The field of computational chemistry is constantly evolving, with the development of more accurate and efficient methods. For magnesium-based catalysis, there is a growing interest in developing advanced computational models that can capture the complexity of these systems with high fidelity. This includes the use of multi-scale modeling approaches that combine quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the surrounding environment.
Machine learning (ML) is also emerging as a powerful tool in catalysis research. ML models can be trained on large datasets of computational and experimental data to predict catalytic performance, identify promising catalyst candidates, and accelerate the discovery of new catalysts. For instance, a machine learning model has been developed to guide catalyst choices for magnesium-catalyzed asymmetric reactions, achieving high accuracy and offering predictions that have been validated experimentally researchgate.net.
The development of reactive force fields is another area of active research. These force fields allow for MD simulations that can model chemical reactions, providing insights into reaction dynamics and mechanisms over longer timescales than are accessible with ab initio MD. Such advanced models will be crucial for gaining a deeper understanding of the role of this compound and other magnesium complexes in catalysis. Furthermore, data-driven approaches are being used to design advanced magnesium-battery electrolytes by modeling the dynamic solvation of magnesium ions, a methodology that could be adapted to the study of catalytic systems rsc.org.
Future Research Directions and Unexplored Areas
Design and Synthesis of Next-Generation Magnesium-Based Catalytic Systems
The rational design and synthesis of advanced catalytic systems are fundamental to enhancing their performance and applicability. For catalysts based on Ethoxy(ethyl carbonato-O')magnesium, future research will likely focus on precise structural and electronic modifications to tailor their activity and selectivity.
One promising direction involves the development of single-atom catalysts (SACs). The green synthesis of a magnesium single-atom catalyst from spinach extracts for nitrate (B79036) reduction demonstrates the potential of isolating active magnesium centers on a supportive matrix. rsc.org This approach, if applied to systems derived from this compound, could maximize atomic efficiency and expose highly active catalytic sites.
Furthermore, creating nanostructured catalyst supports, such as meso-macroporous magnesium oxide, offers a method to control morphology and surface area, which are critical for catalytic performance. researchgate.netnih.gov Future work could explore the deposition of this compound onto these high-surface-area supports to create robust and highly active heterogeneous catalysts. The modification of other metal catalysts, such as copper oxide nanosheets with magnesium, has been shown to alter the electronic structure and improve performance in CO2 reduction, suggesting that magnesium complexes can act as powerful promoters. rsc.org
| Catalyst Design Strategy | Potential Advantage for Mg-Based Systems | Relevant Research Area |
| Single-Atom Catalysis (SACs) | Maximizes atom efficiency, exposes highly active sites. | Electrocatalysis, Fine chemical synthesis. rsc.org |
| Nanostructured Supports | High surface area, controlled morphology, enhanced stability. | Heterogeneous catalysis. researchgate.netnih.gov |
| Bimetallic/Promoter Systems | Modifies electronic properties of the primary catalyst, enhances selectivity. | CO2 conversion, Syngas production. rsc.org |
Integration into Sustainable Chemical Processes and Green Chemistry Initiatives
The principles of green and sustainable chemistry are major drivers in the development of new catalytic processes. nih.govmdpi.com Magnesium-based catalysts, including this compound, are well-positioned to contribute significantly to this transition due to magnesium's natural abundance and low toxicity.
A key area of application is the utilization of carbon dioxide (CO2) as a chemical feedstock. Research has shown that magnesium compounds can catalyze the hydrosilylation of CO2, converting it into valuable chemical products. acs.org Future investigations could focus on optimizing this compound-based systems for this and other CO2 valorization reactions, contributing to a circular carbon economy.
The development of catalysts from renewable resources is another important facet of green chemistry. The synthesis of a magnesium SAC from chlorophyll (B73375) extracts is a prime example of how biomass can be used as a sustainable source for catalyst preparation. rsc.org Exploring similar green synthesis routes for this compound and its derivatives would align with the goals of sustainable development. sciengine.com
Exploration of Novel Chemical Transformations Mediated by this compound Analogues
The catalytic activity of magnesium compounds extends beyond simple acid-base reactions. Future research is expected to uncover novel chemical transformations mediated by this compound and its analogues. The ability of magnesium catalysts to activate small molecules like CO2 points towards their potential in a range of reductive transformations. acs.org
The development of functional porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating magnesium nodes, presents an exciting frontier. rsc.org These materials could be designed to have specific pore environments and active sites, enabling shape-selective catalysis and novel multi-step reactions. By modifying the ligands around the magnesium center, for instance, by creating analogues of this compound with different steric and electronic properties, it may be possible to tune the catalyst's selectivity for a variety of organic transformations.
Advanced In-Situ and Operando Characterization Techniques for Dynamic Systems
A deep understanding of catalytic mechanisms requires observing the catalyst in action. Advanced in-situ and operando characterization techniques are crucial for studying the dynamic changes that a catalyst undergoes under reaction conditions. researchgate.netnih.govosti.gov These methods allow researchers to correlate the catalyst's structure and electronic state with its catalytic activity in real-time. numberanalytics.com
For magnesium-based systems like this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can identify surface-adsorbed species and reaction intermediates. researchgate.net X-ray absorption spectroscopy (XAS) performed under operando conditions can provide valuable information about the oxidation state and coordination environment of the magnesium centers during catalysis. researchgate.net Furthermore, in-situ electron microscopy can visualize the catalyst at the atomic scale, revealing changes in morphology and the nature of the active sites. researchgate.net Applying these powerful techniques to this compound will be essential for elucidating reaction mechanisms and rationally designing improved catalysts.
| Characterization Technique | Information Gained | Relevance to Catalysis Research |
| In-situ/Operando FTIR/Raman | Identification of surface species, reaction intermediates. | Mechanistic elucidation. numberanalytics.comresearchgate.net |
| In-situ/Operando XAS | Electronic state (oxidation state), local coordination environment. | Understanding active site dynamics. researchgate.net |
| In-situ Electron Microscopy | Atomic-scale visualization of catalyst structure and morphology. | Identifying structural changes during reaction. researchgate.net |
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental studies with computational modeling provides a powerful synergy for advancing catalyst design. researchgate.net Density Functional Theory (DFT) calculations have become an indispensable tool for predicting catalyst structures, understanding reaction mechanisms, and calculating reaction energetics. acs.orgresearchgate.net
In the context of this compound, DFT studies can be used to model the interaction of reactants with the magnesium center, predict the stability of intermediates, and map out entire catalytic cycles. For example, DFT calculations were used to show that the introduction of magnesium into a copper oxide catalyst increased the charge density of the copper atoms and lowered the adsorption energy of a key intermediate, thereby enhancing product selectivity. rsc.org
Future research will increasingly rely on this integrated approach. Experimental data from in-situ and operando studies will provide benchmarks for validating and refining computational models. In turn, these models will guide the design of new experiments and the synthesis of next-generation catalysts with enhanced performance, accelerating the discovery and optimization of catalytic systems based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
